molecular formula C12H8Cl2S2 B7778953 2,2'-Dichloro diphenyl disulfide CAS No. 25338-90-3

2,2'-Dichloro diphenyl disulfide

Cat. No.: B7778953
CAS No.: 25338-90-3
M. Wt: 287.2 g/mol
InChI Key: IQCDDWQDDMUOCQ-UHFFFAOYSA-N
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Description

2,2’-Dichloro diphenyl disulfide is an organic compound with the molecular formula C12H8Cl2S2. It is a white to off-white solid that is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol when heated and sonicated . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro diphenyl disulfide typically involves the oxidation of 2-chlorothiophenol. One common method is the reaction of 2-chlorothiophenol with iodine (I2) in the presence of a base, which results in the formation of the disulfide bond . Another method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent .

Industrial Production Methods: Industrial production of 2,2’-Dichloro diphenyl disulfide often employs similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichloro diphenyl disulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dichloro diphenyl disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-Dichloro diphenyl disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The compound’s ability to form reactive intermediates makes it a valuable tool in studying redox biology and related fields .

Comparison with Similar Compounds

    Diphenyl disulfide: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    2,2’-Dichloro diphenyl sulfoxide: An oxidized form of the disulfide with different reactivity and applications.

    2,2’-Dichloro diphenyl sulfone: Another oxidized derivative with distinct chemical properties.

Uniqueness: 2,2’-Dichloro diphenyl disulfide is unique due to the presence of chlorine atoms, which enhance its reactivity in substitution reactions and provide additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDDWQDDMUOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948181
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31121-19-4, 25338-90-3
Record name 31121-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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